molecular formula C23H23N3O4S B3298365 N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-86-8

N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B3298365
CAS No.: 897461-86-8
M. Wt: 437.5 g/mol
InChI Key: OVEKTQUVDOXQPW-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-ethoxyphenyl group and an acetamide moiety at position 3 linked to a 2,4-dimethoxyphenyl ring.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-30-17-7-5-15(6-8-17)20-13-26-16(14-31-23(26)25-20)11-22(27)24-19-10-9-18(28-2)12-21(19)29-3/h5-10,12-14H,4,11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEKTQUVDOXQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the phenyl substituents. Common reagents used in these reactions include ethyl bromoacetate, 2,4-dimethoxyaniline, and 4-ethoxybenzaldehyde. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • 2-(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide (5a): Substituents: Bromine at the 4-position of the phenyl ring. Key Differences: Bromine’s electron-withdrawing nature may reduce solubility compared to the ethoxy group in the target compound. Synthesis Yield: 59.5% (mp 153–155°C) . Biological Relevance: Brominated analogues often exhibit strong receptor affinity but may suffer from metabolic instability .
  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazinylpyridin-3-yl)acetamide (5l) :

    • Activity: IC₅₀ = 1.4 μM against MDA-MB-231 cells, surpassing sorafenib (IC₅₀ = 5.2 μM) .
    • Structural Insight: Chlorine’s smaller atomic radius may enhance steric compatibility in hydrophobic binding pockets compared to bulkier alkoxy groups .

Analogues with Alkoxy and Aromatic Substituents

  • 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide (3f): Substituents: Methoxyphenyl and hydrazinecarbothioamide. Yield: 86% (mp 230°C) .
  • N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide :

    • Core Variation: Oxazole replaces the imidazo[2,1-b]thiazole.
    • Implications: Reduced planarity may alter intercalation properties in DNA-binding applications .

Analogues with Heterocyclic Modifications

  • 2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) :
    • Core Structure: Incorporates 1,3,4-thiadiazole instead of 1,3-thiazole.
    • Biological Activity: Demonstrated antimicrobial (MIC = 8–32 μg/mL) and anti-inflammatory (40–60% inhibition at 50 mg/kg) properties .
    • Comparison: The additional nitrogen in thiadiazole may enhance π-stacking but reduce metabolic stability .

Physicochemical Data

Property Target Compound 5a 3f
Melting Point (°C) Not Reported 153–155 230
Key Functional Groups Ethoxy, Methoxy Bromo, Spirocyclic Methoxy, Thioamide
Solubility (Predicted) High (due to alkoxy groups) Moderate Low

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 897461-86-8

The structure features an imidazo[2,1-b][1,3]thiazole core coupled with substituted phenyl groups, contributing to its unique biological activity profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the imidazo[2,1-b][1,3]thiazole core.
  • Introduction of phenyl substituents using reagents like ethyl bromoacetate and 4-ethoxybenzaldehyde.
  • Use of catalysts such as palladium or copper in solvents like DMF or THF.

This compound interacts with specific molecular targets such as enzymes or receptors. This interaction alters their activity and triggers various downstream effects. The exact pathways depend on the context of use.

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives as antiviral agents. Compounds similar to this compound have shown promising results against viral infections by inhibiting viral replication processes .

COX/LOX Inhibition

Thiazole derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in inflammatory processes:

  • Compounds have demonstrated selective inhibition of COX-2 over COX-1.
  • Some derivatives have shown IC50 values in the nanomolar range for COX-2 inhibition .

Case Studies and Research Findings

StudyFindings
Therien et al.Identified potent COX-2 inhibitors from thiazole derivatives with significant anti-inflammatory activity .
Woods et al.Synthesized 4-substituted thiazole analogues that selectively inhibited COX-2 with IC50 values as low as 0.3 nM .
Recent Antiviral StudiesHighlighted compounds with structural similarities showing enhanced antiviral activity against various viruses .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for reproducibility?

  • The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes coupling a pre-formed thiazole intermediate with acetamide derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine . Key steps include:

  • Cyclocondensation of 6-(4-ethoxyphenyl)imidazo[2,1-b]thiazole with chloroacetyl chloride.
  • Amidation with 2,4-dimethoxyaniline under nitrogen atmosphere.
    • Optimization involves adjusting solvent polarity (e.g., switching from dichloromethane to DMF for better solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:acetyl intermediate) to achieve yields >70% .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR : Look for acetamide NH (δ 8.2–8.5 ppm), imidazo-thiazole protons (δ 7.5–8.1 ppm aromatic), and methoxy/ethoxy groups (δ 3.7–4.1 ppm) .
  • HRMS : Exact mass for C25H24N3O4S ([M+H]+): Expected m/z ≈ 470.1485 .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 calculations .
  • Enzyme Inhibition : Test aldose reductase (AR) activity via NADPH depletion at 340 nm .
  • Antimicrobial Activity : Broth microdilution assays for MIC determination against Mycobacterium tuberculosis or E. coli .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the rational design of analogs with enhanced potency?

  • Core Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve target binding .
  • Acetamide Tail : Introduce bulky substituents (e.g., cyclohexyl) to enhance pharmacokinetic properties. SAR studies show that N-aryl substitutions improve AR inhibition by 20–30% compared to alkyl chains .
  • Methoxy Positioning : 2,4-Dimethoxy configurations on the phenyl ring enhance solubility and bioavailability compared to mono-substituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Discrepancies in cytotoxicity (e.g., IC50 = 1.4 μM vs. 22.6 μM in HepG2 ) may arise from cell passage number or serum concentration. Use synchronized cells and validate with clonogenic assays.
  • Metabolic Stability : Conflicting AR inhibition rates (e.g., 25.41% vs. 14.03% ) may reflect differences in enzyme isolation protocols. Include positive controls (e.g., epalrestat) and pre-incubate compounds with NADPH to stabilize enzyme activity.

Q. How can computational methods predict off-target interactions and guide experimental validation?

  • Molecular Docking : Use AutoDock Vina to model interactions with VEGFR2 (PDB ID: 4ASD) or AR (PDB ID: 2HV5). Prioritize analogs with ΔG < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations to assess binding stability; RMSD >3 Å indicates weak target engagement.
  • ADMET Prediction : SwissADME predicts BBB permeability (TPSA >90 Ų reduces CNS penetration) and CYP450 inhibition risks .

Data Contradiction Analysis

Issue Hypothesis Resolution Strategy
Variable cytotoxicityCell line heterogeneity or assay conditionsStandardize cell culture protocols; use 3D spheroid models
Inconsistent enzyme IC50Differences in enzyme purity or cofactor levelsValidate with recombinant enzymes; include QC checks
SAR outliersConformational flexibility in solutionPerform X-ray crystallography or NOESY NMR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.